molecular formula C10H9NO2S B2958087 4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid CAS No. 1782918-29-9

4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid

Cat. No. B2958087
CAS RN: 1782918-29-9
M. Wt: 207.25
InChI Key: QBIRNIFAAPQQRT-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid” is an intermediate used in the synthesis of pyrazole inhibitors of coactivator associated arginine methyltransferase 1 (CARM1). It is also used to prepare aminofuro-pyridine derivatives as inhibitors of TAK1 .


Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

The structure of benzothiazoles consists of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazoles are synthesized from 2-aminothiophenol and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The chemical formula of benzothiazole is C7H5NS. It is a colorless, slightly viscous liquid . The molar mass of “4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid” is 207.25 .

Mechanism of Action

Benzothiazole derivatives displayed antibacterial activity by inhibiting the dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Future Directions

Benzothiazole and its derivatives have a wide range of biological activities and medicinal applications. They are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-5-3-7(10(12)13)9-8(6(5)2)11-4-14-9/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIRNIFAAPQQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1C)N=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid

CAS RN

1782918-29-9
Record name 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid
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